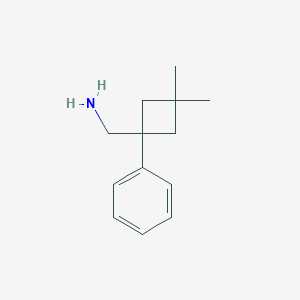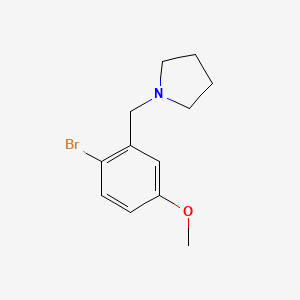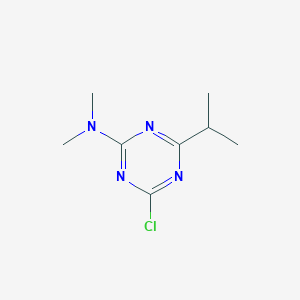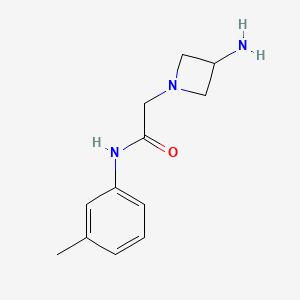![molecular formula C11H8N2O4 B1487962 6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 1369012-78-1](/img/structure/B1487962.png)
6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide” was achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, “6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one” has a molecular weight of 216.2326 .
Applications De Recherche Scientifique
Oxidation and Isomerism in Heterocycles
Research on thietane-containing heterocycles, including pyrimidine-2,4(1H,3H)-dione derivatives, has been conducted to understand the oxidation processes and isomerism effects. These studies provide insights into the synthesis and characterization of sulfoxides and their isomeric properties, which are essential for developing new chemical entities with potential applications in medicinal chemistry and drug design (Meshcheryakova et al., 2014).
Antiparasitic Activity
Pyrimidine-2,4-dione derivatives have been evaluated for their antiparasitic activities, showing effectiveness against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. This highlights the compound's potential application in developing new antiparasitic agents, providing a foundation for further research into similar compounds for treating parasitic infections (Azas et al., 2003).
Synthesis of Novel Heterocycles
Studies on the synthesis of novel heterocycles, including pyrimidine-2,4-dione derivatives, contribute to the development of new chemical entities with potential therapeutic applications. These compounds are synthesized through various chemical reactions, offering insights into the structural diversity and biological activity of pyrimidine-2,4-dione derivatives (Tolkunov et al., 2013).
Hypotensive Activity
Research into the hypotensive activity of pyrimidine-2,4-(1H,3H)-dione derivatives containing thietane rings demonstrates the potential therapeutic applications of these compounds in cardiovascular diseases. Some synthesized compounds have shown pronounced, prolonged, and dose-dependent hypotensive effects, comparable to known reference drugs, suggesting their utility in developing new cardiovascular therapies (Kataev et al., 2014).
Orientations Futures
The future directions for the study of “6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione” could include further exploration of its synthesis, chemical reactions, and potential biological activities. More research is needed to fully understand the properties and potential applications of this compound .
Propriétés
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10-4-7(12-11(15)13-10)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIQGRLTQJJKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



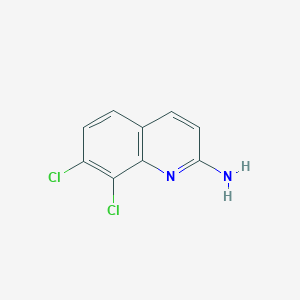
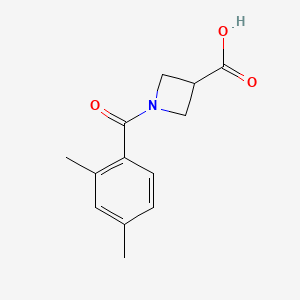
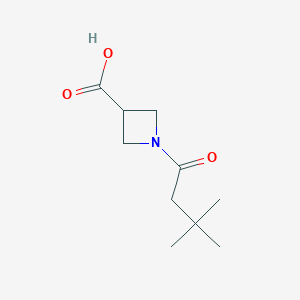
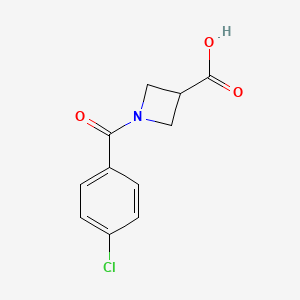
![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)
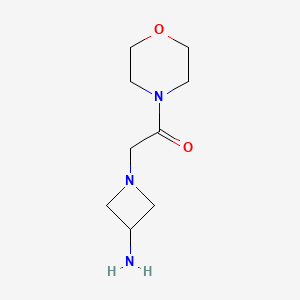
![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)
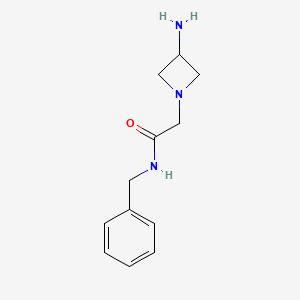
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)
